(3,4-Dimethylphenyl)(thiophen-2-yl)methanol
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEJWIZVTUBBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CS2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Aluminum Hydride (LiAlH₄) Reduction
The most widely reported method involves the reduction of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone using LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
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Reagents : LiAlH₄ (3–4 equivalents), anhydrous ether/THF, ketone precursor.
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Conditions : Reaction conducted at 0°C under nitrogen, gradually warmed to room temperature, and stirred for 3–12 hours.
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Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.
Performance Metrics :
Mechanism :
LiAlH₄ acts as a strong reducing agent, converting the ketone’s carbonyl group (C=O) to a hydroxyl group (C–OH) via a two-electron transfer process.
Sodium Borohydride (NaBH₄) with Additives
While NaBH₄ is milder than LiAlH₄, its efficacy is enhanced using additives like cerium chloride (CeCl₃) or methanol.
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Reagents : NaBH₄ (2 equivalents), CeCl₃·7H₂O (0.1 equivalents), methanol.
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Conditions : Stirred at 0°C for 1 hour, then at room temperature for 4 hours.
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Workup : Extracted with dichloromethane, dried over Na₂SO₄, and concentrated.
Performance Metrics :
Limitations : Lower yields compared to LiAlH₄ due to incomplete reduction of aromatic ketones.
Catalytic Hydrogenation
Palladium-Catalyzed Transfer Hydrogenation
Catalytic hydrogenation offers a safer alternative to hydride reagents.
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Reagents : Pd/C (5% w/w), ammonium formate (3 equivalents), ethanol.
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Conditions : Hydrogen atmosphere (1 atm), stirred at 50°C for 6 hours.
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Workup : Filtered through Celite, concentrated, and purified via distillation.
Performance Metrics :
Advantages : Avoids pyrophoric reagents and enables scalable synthesis.
Alternative Synthetic Routes
Grignard Reaction with Thiophene Derivatives
A less common approach involves reacting 3,4-dimethylbenzylmagnesium bromide with thiophene-2-carbaldehyde.
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Reagents : Thiophene-2-carbaldehyde, 3,4-dimethylbenzylmagnesium bromide (1.2 equivalents), THF.
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Conditions : Stirred at −10°C for 1 hour, then refluxed for 12 hours.
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Workup : Quenched with NH₄Cl, extracted with diethyl ether, and purified via chromatography.
Performance Metrics :
Challenges : Requires strict anhydrous conditions and exhibits lower regioselectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Safety | Scalability |
|---|---|---|---|---|
| LiAlH₄ Reduction | 85–92 | >95 | Low (pyrophoric) | Moderate |
| NaBH₄ with Additives | 70–78 | 90–93 | High | High |
| Catalytic Hydrogenation | 80–85 | >98 | High | High |
| Grignard Reaction | 65–70 | 88–90 | Moderate | Low |
Key Observations :
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LiAlH₄ offers the highest yields but poses safety risks.
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Catalytic Hydrogenation balances safety and efficiency, making it ideal for industrial applications.
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Grignard Reactions are limited by stringent conditions and lower yields.
Industrial-Scale Production Insights
Large-scale synthesis often employs continuous flow reactors to optimize the reduction process. A patent highlights the use of recrystallization for purification, achieving >99% purity with a throughput of 50 kg/batch.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated thiophenes, sulfonated thiophenes.
Scientific Research Applications
(3,4-Dimethylphenyl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (3,4-Dimethylphenyl)(thiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS: 1275371-39-5)
- Molecular Formula : C₁₂H₉F₃O₂S
- Molecular Weight : 274.26 g/mol
- This modification could enhance binding affinity to hydrophobic enzyme pockets but reduce solubility .
- Synthesis: Not detailed in evidence, but similar alcohols are often synthesized via Grignard additions or reduction of ketone precursors.
(4-Ethynylthiophen-2-yl)methanol (CAS: 913828-76-9)
- Molecular Formula : C₇H₆OS
- Molecular Weight : 138.19 g/mol
- Key Features: The ethynyl group enables click chemistry applications, offering a handle for bioconjugation.
6-(3,4-Dimethylphenyl)-2-(3,5-dioxopyrazolidin-1-yl)-4-(thiophen-2-yl)nicotinonitrile (12)
- Molecular Formula : C₂₂H₁₈N₄O₂S
- Molecular Weight : 402.47 g/mol
- Key Features: Incorporates a nicotinonitrile scaffold, which is associated with kinase inhibition. The 3,5-dioxopyrazolidin-1-yl group may enhance hydrogen bonding with active sites, a feature absent in the target compound.
Physicochemical Properties
Notes:
- The target compound’s higher LogP (estimated) compared to nicotinonitrile derivatives suggests greater lipophilicity, which may favor blood-brain barrier penetration but hinder aqueous solubility.
- The trifluoromethoxy derivative’s lower solubility aligns with its increased molecular weight and halogen content .
Biological Activity
(3,4-Dimethylphenyl)(thiophen-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, including synthesis, mechanisms of action, and case studies.
Overview of Biological Activities
The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, thereby modulating biological pathways relevant to disease processes.
Antimicrobial Activity
Research has shown that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
The mechanism behind its antimicrobial action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymatic activities, although the precise pathways remain under investigation.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells.
| Cell Line | Viability Reduction (%) | Significance |
|---|---|---|
| Caco-2 | 39.8% reduction compared to control | p < 0.001 |
| A549 | 31.9% reduction compared to control | p = 0.0019 |
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
- Cell Membrane Disruption : Its structural properties may allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Signal Transduction Modulation : It may affect pathways related to cell cycle regulation and apoptosis.
Further research is necessary to clarify these mechanisms and identify potential molecular targets.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of thiophene compounds demonstrated that modifications at specific positions significantly enhanced antimicrobial activity against resistant bacterial strains. The introduction of halogen substitutions was particularly noted for increasing efficacy against Gram-positive bacteria .
- Anticancer Activity Evaluation : In a comparative study involving several thiazole derivatives, it was found that compounds similar in structure to this compound exhibited variable activity against different cancer cell lines, highlighting the importance of structural modifications in enhancing anticancer activity .
Q & A
Basic: What are the standard synthetic protocols for (3,4-Dimethylphenyl)(thiophen-2-yl)methanol, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via nucleophilic addition or condensation reactions. A common method involves reacting 3,4-dimethylphenylmagnesium bromide with 2-thiophenecarboxaldehyde under anhydrous conditions, followed by acid quenching to yield the methanol derivative . Optimizing stoichiometry (e.g., Grignard reagent excess) and temperature control (0–5°C for exothermic steps) improves yield (>70%). Side products like over-oxidized ketones or dimerization byproducts can arise if reaction times exceed 4 hours . Post-synthesis purification via column chromatography (hexane:ethyl acetate, 3:1) ensures >95% purity.
Basic: Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Answer:
- NMR : H and C NMR confirm substituent positions on the phenyl and thiophene rings. Key signals include the hydroxyl proton (δ 2.1–2.3 ppm, broad) and thiophene β-protons (δ 6.8–7.1 ppm) .
- IR : Stretching frequencies for O–H (3200–3400 cm) and aromatic C–H (3050–3100 cm) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 232.34 (M) confirm molecular weight .
Advanced: How can computational methods resolve discrepancies in experimental thermochemical data for this compound?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond dissociation energies and thermodynamic stability. For example, exact-exchange terms in DFT improve atomization energy predictions (average deviation <2.4 kcal/mol) . Computational models also predict regioselectivity in electrophilic substitution reactions on the thiophene ring, aligning with experimental H NMR data .
Advanced: What strategies optimize crystallographic analysis for derivatives of this compound?
Answer:
- SHELX Suite : Single-crystal X-ray diffraction with SHELXL refines torsion angles and hydrogen-bonding networks. For example, thiophene sulfur and hydroxyl oxygen often form intermolecular H-bonds (d = 2.8–3.1 Å) .
- Mercury Software : Visualizes packing patterns and void spaces, critical for assessing crystallinity in materials science applications .
Basic: What are the primary research applications of this compound?
Answer:
- Pharmaceuticals : Serves as a precursor for bioactive molecules (e.g., triazole derivatives with antimicrobial activity) .
- Materials Science : Thiophene’s conjugated system enables charge transport in organic semiconductors .
- Catalysis : The hydroxyl group acts as a ligand in transition-metal complexes for cross-coupling reactions .
Advanced: How do structural modifications (e.g., methyl vs. ethyl substituents) alter biological activity?
Answer:
Comparative studies show:
- Methyl groups (3,4-dimethylphenyl) enhance lipophilicity (logP ≈ 3.2), improving blood-brain barrier penetration in neuroactive analogs .
- Ethyl substituents on thiophene reduce metabolic stability due to steric hindrance in cytochrome P450 binding . Quantitative structure-activity relationship (QSAR) models correlate substituent position (e.g., 5-methylthiophene) with IC values in cancer cell lines .
Advanced: What mechanistic insights explain contradictions in reaction outcomes under varying solvent systems?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates in nucleophilic substitutions, favoring thiophene ring functionalization.
- Non-polar solvents (toluene) : Promote Friedel-Crafts alkylation on the phenyl ring due to reduced solvation of electrophiles . Kinetic studies (GC-MS monitoring) reveal solvent-dependent activation energies (ΔG differs by 5–8 kcal/mol) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats mitigate dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential volatility (estimated vapor pressure: 0.01 mmHg at 25°C) .
- Storage : Under nitrogen at –20°C to prevent oxidation of the hydroxyl group .
Advanced: How do electronic properties of the thiophene ring influence optoelectronic applications?
Answer:
Time-dependent DFT (TDDFT) simulations show:
- HOMO-LUMO gap : 3.4–3.6 eV, suitable for UV absorption in organic photovoltaics .
- Charge mobility : π-π stacking of thiophene rings (observed in crystal structures) enhances conductivity (10 S/cm) .
Advanced: What analytical workflows validate purity and stability in long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
